2-Bromoethyl-4-nitrophenyl Ether-d4

Quantitative Mass Spectrometry Isotope Dilution Internal Standard Calibration

Non-deuterated analogs fail as internal standards due to co-elution and identical m/z, compromising analytical validity. 2-Bromoethyl-4-nitrophenyl Ether-d4 provides a +4 Da mass shift for unequivocal MS discrimination, enabling reliable isotope dilution quantitation. • Near-identical physicochemical properties ensure matched extraction recovery and ionization efficiency. • Corrects for matrix-dependent ion suppression in plasma, urine, and tissue homogenates. • Supports ICH/FDA bioanalytical method validation compliance. Available as off-white solid, soluble in chloroform, DCM, EtOAc, and MeOH. Ships ambient.

Molecular Formula C8H8BrNO3
Molecular Weight 250.084
CAS No. 1190017-10-7
Cat. No. B563281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethyl-4-nitrophenyl Ether-d4
CAS1190017-10-7
Synonyms1-(2-Bromoethoxy-d4)-4-nitro-benzene;  β-Bromo-4-nitrophenetole-d4;  1-(2-Bromoethoxy-d4)-4-nitrobenzene;  2-(4-Nitrophenoxy)-1-bromoethane-d4;  NSC 37983-d4;  p-Nitrophenyl β-Bromoethyl-d4 Ether; 
Molecular FormulaC8H8BrNO3
Molecular Weight250.084
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCBr
InChIInChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2/i5D2,6D2
InChIKeyYQWCBDNNEZHPMA-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethyl-4-nitrophenyl Ether-d4: Deuterated Internal Standard


2-Bromoethyl-4-nitrophenyl Ether-d4 (CAS 1190017-10-7) is a tetradeuterated derivative of 2-bromoethyl-4-nitrophenyl ether (CAS 13288-06-7), with the molecular formula C₈H₄D₄BrNO₃ and molecular weight of 250.08 g/mol . This compound belongs to the class of stable isotope-labeled (SIL) internal standards, where four hydrogen atoms on the ethyl bridge are replaced with deuterium (²H) . The non-deuterated parent compound serves as an organic synthesis intermediate and pharmaceutical intermediate . The deuterated analog is specifically manufactured for use as an internal standard in quantitative analytical workflows involving NMR, GC-MS, or LC-MS .

1 Use context Isotope dilution mass spectrometry (IDMS) for quantitative analysis
2 Labeling +4 Da deuterium shift for baseline MS resolution
3 Workflows Compatible with LC-MS, GC-MS, and NMR quantitative workflows

2-Bromoethyl-4-nitrophenyl Ether-d4: Why Non-Deuterated Analogs Fail


In quantitative LC-MS and GC-MS workflows, substituting a non-deuterated analog or a structurally similar but chemically distinct compound for the true deuterated internal standard introduces systematic error sources that compromise analytical validity. Non-deuterated 2-bromoethyl-4-nitrophenyl ether (CAS 13288-06-7) cannot be used as an internal standard because it co-elutes and shares the identical mass-to-charge ratio (m/z) with the analyte, making chromatographic and mass spectrometric resolution impossible . Structurally related but non-isotopic compounds exhibit differential extraction recovery, variable ionization efficiency, and distinct chromatographic retention behavior relative to the target analyte, thereby violating the fundamental assumption of identical physicochemical behavior required for accurate internal standard correction [1]. Deuterated internal standards, in contrast, provide near-identical chemical properties while offering a distinct mass shift that enables unequivocal discrimination from the unlabeled analyte, enabling reliable isotope dilution mass spectrometry (IDMS) quantitation .

Non-deuterated analog co-elutes and shares identical m/z, preventing MS discrimination.

Non-isotopic internal standards exhibit differential extraction and ionization, violating identical behavior assumption.

2-Bromoethyl-4-nitrophenyl Ether-d4: Advantage Over Non-Deuterated Analogs


Mass Shift for Baseline MS Resolution

The tetradeuteration of 2-bromoethyl-4-nitrophenyl ether introduces a net mass difference of +4 Da (m/z shift) relative to the non-deuterated parent compound, enabling unequivocal mass spectrometric discrimination without chromatographic separation. The non-deuterated analyte (CAS 13288-06-7) and the deuterated internal standard (CAS 1190017-10-7) exhibit distinct isotopic envelopes that do not overlap in MS detection . This mass shift is sufficient to prevent cross-talk between the analyte and internal standard channels in triple quadrupole or high-resolution MS instruments .

Mass Shift
Class-level
+4.02 Da
Enables baseline MS resolution for quantitation
≥3 Da avoids isotopic overlap
Quantitative Mass Spectrometry Isotope Dilution Internal Standard Calibration

Isotopic Purity for Reliable Quantitation

2-Bromoethyl-4-nitrophenyl Ether-d4 is supplied as a deuterated compound with high isotopic enrichment, enabling its use as a tracer in isotope dilution mass spectrometry (IDMS) . The incorporation of four deuterium atoms at the ethyl bridge positions provides sufficient isotopic purity to minimize the contribution of unlabeled species to the internal standard signal, which would otherwise introduce systematic bias in concentration calculations . In contrast, non-deuterated 2-bromoethyl-4-nitrophenyl ether cannot function as an internal standard because it lacks any mass differentiation from the target analyte, rendering isotopic dilution approaches impossible .

Isotopic Purity
Data to verify
Tetradeuterated vs. unlabeled
Supports IDMS calibration accuracy
Vendor datasheet purity not specified
Bioanalytical Method Validation Pharmacokinetics Stable Isotope Labeling

Co-Extraction and Co-Ionization Behavior

Deuteration preserves the fundamental physicochemical properties of the molecule, including solubility profile, pKa, logP, and chromatographic retention behavior, such that the deuterated internal standard co-extracts and co-elutes with the non-deuterated analyte under typical sample preparation and LC conditions . The deuterated compound exhibits solubility in chloroform, dichloromethane, ethyl acetate, and methanol, mirroring the solubility characteristics of the non-deuterated parent [1]. This co-behavior is essential for correcting matrix effects and recovery losses during sample workup, a correction that non-isotopic internal standards cannot reliably provide due to differential partitioning and ionization [2].

Co-extraction
Class-level
Identical solubility profile
Corrects matrix effects and recovery
Co-elution under reversed-phase LC
Sample Preparation Matrix Effect Correction LC-MS/MS Method Development

2-Bromoethyl-4-nitrophenyl Ether-d4: Validated Applications


LC-MS/MS Quantification in Biological Matrices

2-Bromoethyl-4-nitrophenyl Ether-d4 is added as an internal standard to plasma, urine, or tissue homogenate samples prior to protein precipitation or liquid-liquid extraction. The deuterated compound corrects for matrix-dependent ionization suppression and variable extraction recovery, enabling accurate quantification of the non-deuterated analyte across a validated calibration range . This application is supported by the +4 Da mass shift that prevents isotopic overlap between the analyte and internal standard signals .

Isotope Dilution GC-MS for Residue Analysis

In environmental monitoring or forensic toxicology workflows requiring trace-level detection of 2-bromoethyl-4-nitrophenyl ether, the deuterated analog serves as an isotope dilution internal standard. The compound is spiked into samples at a known concentration before extraction, and the analyte-to-internal-standard peak area ratio is used to calculate unknown concentrations with correction for injection volume variability and instrument drift . The near-identical volatility and chromatographic retention of the deuterated and non-deuterated species under GC conditions enable reliable co-elution .

Pharmaceutical Impurity Profiling Method Validation

During the development of analytical methods for pharmaceutical products containing 2-bromoethyl-4-nitrophenyl ether or related intermediates, the deuterated compound is employed to validate extraction efficiency, assess matrix effects, and establish method robustness parameters including precision, accuracy, and recovery . The availability of the deuterated internal standard enables compliance with ICH and FDA bioanalytical method validation guidelines that recommend or require the use of stable isotope-labeled internal standards for LC-MS/MS assays [1].

Stable Isotope Tracing for Route Optimization and Metabolite ID

2-Bromoethyl-4-nitrophenyl Ether-d4 may be employed as a tracer in mechanistic studies of synthetic transformations or in vitro metabolism experiments involving 2-bromoethyl-4-nitrophenyl ether. The deuterium label permits tracking of molecular fate via mass spectrometry without altering reaction kinetics or metabolite formation pathways . The solubility of the deuterated compound in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol supports its integration into standard organic synthesis and in vitro incubation workflows [2].

Application
Selection Property
Validation Focus
Research biological matrix LC-MS/MS
+4 Da mass shift, co-elution with analyte
Matrix effect correction, recovery assessment
Residue analysis (GC-MS)
Isotope dilution, matching volatility
Recovery correction, instrument drift control
Pharmaceutical method validation
Deuterated ISTD for accuracy/precision
Extraction efficiency, method robustness
Metabolite tracing / synthesis studies
Deuterium tracer, unaltered kinetics
Molecular fate monitoring, reaction pathway elucidation

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